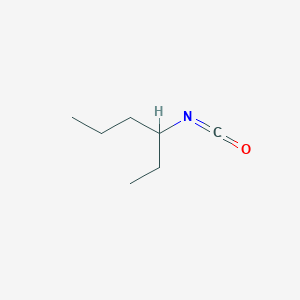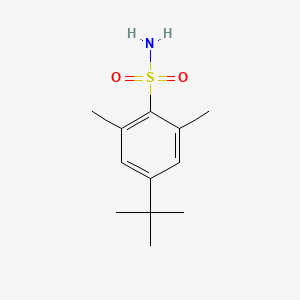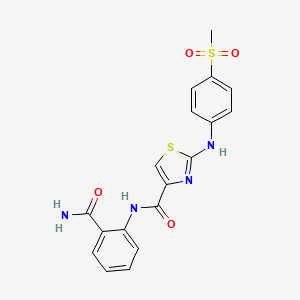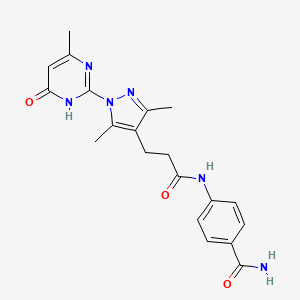
1-Benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Kinase Inhibitors
The piperazine ring in BPPD is often utilized in the design of kinase inhibitors. These inhibitors target specific kinases involved in cell signaling pathways and play a crucial role in cancer therapy. BPPD derivatives may exhibit kinase-inhibitory activity, potentially impacting cell growth, proliferation, and survival .
Receptor Modulators
BPPD derivatives could act as receptor modulators. By interacting with specific receptors (such as G protein-coupled receptors or ion channels), they may influence cellular responses, neurotransmission, or hormone signaling. Investigating BPPD’s receptor-binding properties is essential for drug discovery .
Buchwald–Hartwig Amination
The synthetic methodologies used to prepare BPPD often involve Buchwald–Hartwig amination. This powerful coupling reaction allows the introduction of aryl or heteroaryl groups onto the piperazine scaffold. Researchers explore diverse substitution patterns to optimize pharmacological properties .
Aromatic Nucleophilic Substitution
BPPD derivatives can undergo aromatic nucleophilic substitution reactions. These transformations enable the substitution of functional groups on the aromatic ring of the piperazine core. Such modifications impact the compound’s bioactivity and pharmacokinetics .
Reductive Amination
Reductive amination methods are employed to synthesize BPPD analogs. By introducing substituents at the carbonyl position, researchers fine-tune the compound’s properties. Reductive amination allows the incorporation of diverse functional groups .
Finkelstein Alkylation
Finkelstein alkylation reactions are useful for modifying BPPD. These reactions involve the exchange of halogens (e.g., chlorine or bromine) with alkyl groups. Researchers explore different alkyl substituents to enhance drug-like properties .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.2ClH/c21-16(19-8-6-17-7-9-19)20-12-10-18(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,17H,6-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQXGPBIXPKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)



![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)

![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)